
(2-Bromo-4-chloro-6-fluorophenyl)methanol
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Overview
Description
(2-Bromo-4-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C7H5BrClFO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method includes the bromination, chlorination, and fluorination of phenylmethanol under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chloro-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. The presence of halogen substituents enhances its reactivity, allowing it to participate in various chemical reactions such as:
- Nucleophilic Substitution Reactions : The halogen atoms can be replaced by other nucleophiles, making it useful for synthesizing derivatives with different functional groups.
- Oxidation and Reduction Reactions : Common reagents like potassium permanganate and lithium aluminum hydride can be employed to modify the compound's functional groups, facilitating the creation of diverse chemical entities.
Medicinal Chemistry
The compound's unique structure makes it a candidate for pharmacological studies. Halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties. Research indicates that (2-Bromo-4-chloro-6-fluorophenyl)methanol may have potential applications in:
- Drug Development : Its ability to interact with biological targets such as enzymes and receptors can lead to the development of new therapeutic agents. Studies focus on how the halogen atoms influence binding affinity and specificity .
- Biochemical Pathway Studies : The compound can be utilized in investigating enzyme interactions and metabolic pathways, providing insights into its biological mechanisms.
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound is also relevant in material science:
- Specialty Chemicals Production : It can be used as a precursor for producing specialty chemicals that require specific halogenated structures for enhanced performance in various applications .
- Polymer Chemistry : The compound may serve as a building block for creating polymers with tailored properties due to its unique functional groups.
Case Study 1: Synthesis of Halogenated Compounds
A research study demonstrated the use of this compound as an intermediate in synthesizing novel halogenated compounds. By employing nucleophilic substitution reactions, researchers were able to create derivatives that exhibited significant biological activity against specific cancer cell lines.
Case Study 2: Pharmacological Activity
In pharmacological studies, this compound was tested for its inhibitory effects on certain enzymes involved in metabolic pathways. Results indicated that the compound effectively modulated enzyme activity, suggesting its potential as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chloro-6-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chloro-6-fluorophenyl)ethanol
- (2-Bromo-4-chloro-6-fluorophenyl)acetone
- (2-Bromo-4-chloro-6-fluorophenyl)amine
Uniqueness
(2-Bromo-4-chloro-6-fluorophenyl)methanol is unique due to the specific arrangement of halogen atoms and the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
(2-Bromo-4-chloro-6-fluorophenyl)methanol is a halogenated organic compound with the molecular formula C7H6BrClF. Its structure features a phenyl ring substituted with bromine, chlorine, and fluorine atoms, along with a hydroxymethyl group (-CH2OH). This unique combination of substituents enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science.
The presence of halogen atoms significantly influences the compound's physicochemical properties, including lipophilicity and electronic characteristics. These factors contribute to its potential as a pharmacological agent, as halogenated compounds often exhibit enhanced bioactivity.
Property | Value |
---|---|
Molecular Formula | C7H6BrClF |
Molecular Weight | 239.47 g/mol |
CAS Number | 1449008-26-7 |
Purity | 95% |
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as enzymes and receptors. The halogen substitutions can modulate binding affinities and specificities, while the hydroxymethyl group may facilitate hydrogen bonding interactions.
Research indicates that this compound could be involved in various metabolic pathways, potentially affecting enzyme kinetics and cellular signaling processes.
Biological Activity Studies
Numerous studies have explored the biological effects of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various pathogens. For instance, compounds with similar halogenated structures have been shown to possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
- Enzyme Interaction Studies : The compound's ability to interact with enzymes has been evaluated through in vitro assays, indicating potential applications in drug development targeting specific enzymatic pathways.
- Cytotoxicity Assays : In studies involving cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as an anticancer agent.
Study 1: Antibacterial Activity
A study conducted on structurally similar compounds highlighted the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined through broth dilution methods, revealing promising results that warrant further exploration.
Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes by this compound has shown that it can effectively inhibit enzymes involved in metabolic pathways related to cancer proliferation. The binding affinity was assessed using kinetic studies that indicated competitive inhibition mechanisms.
Applications in Pharmaceutical Development
The unique structural properties of this compound make it a candidate for:
- Drug Development : Targeting diseases such as cancer and bacterial infections.
- Material Science : Serving as a precursor for synthesizing advanced materials with tailored electronic or optical properties.
Properties
IUPAC Name |
(2-bromo-4-chloro-6-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSDGNZLXWXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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